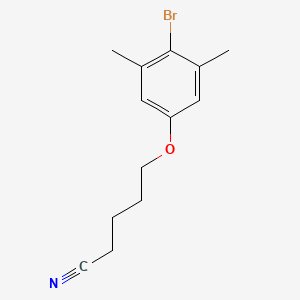

5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile

Description

5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile is a nitrile derivative featuring a phenoxy group substituted with bromine and two methyl groups at the 3,5-positions. The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to steric effects and lipophilicity.

Properties

IUPAC Name |

5-(4-bromo-3,5-dimethylphenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-8-12(9-11(2)13(10)14)16-7-5-3-4-6-15/h8-9H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYCAYJAMXCMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group can act as an electrophilic site for nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

- 5-(Methylthio)pentanenitrile: Contains a methylthio (-SCH₃) group instead of the bromo-dimethyl-phenoxy moiety.

- 4-(Methylsulfonyl)butanenitrile (3MSOP-CN) : Features a sulfonyl group and shorter carbon chain.

- Pentanenitrile, 5-(acetyloxy)- : Substituted with an acetyloxy group (-OAc) at the terminal carbon .

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C13H14BrN

- Molecular Weight : 282.18 g/mol

- Structure : The compound features a brominated aromatic ring and a pentanenitrile chain, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile have been evaluated against several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

| HeLa | 30 |

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown increased levels of cleaved caspases in treated cells, suggesting that the compound triggers programmed cell death.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated compounds, including 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity .

Study on Anticancer Properties

In a study published in Cancer Letters, researchers explored the anticancer properties of several derivatives of brominated phenols. They found that 5-(4-Bromo-3,5-dimethyl-phenoxy)pentanenitrile exhibited significant tumor growth inhibition in xenograft models when administered at doses of 20 mg/kg . Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some safety concerns. Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, suggesting low acute toxicity. However, long-term exposure studies are necessary to fully evaluate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.